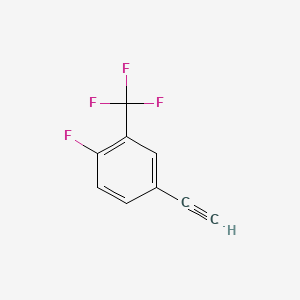

4-Ethynyl-1-fluoro-2-(trifluoromethyl)benzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“4-Ethynyl-1-fluoro-2-(trifluoromethyl)benzene” is a chemical compound with the CAS Number: 1233501-60-4 . It has a molecular weight of 188.12 and its IUPAC name is 4-ethynyl-1-fluoro-2-(trifluoromethyl)benzene . The compound is liquid in physical form .

Molecular Structure Analysis

The molecular formula of “4-Ethynyl-1-fluoro-2-(trifluoromethyl)benzene” is C9H4F4 . The InChI Code is 1S/C9H4F4/c1-2-6-3-4-8(10)7(5-6)9(11,12)13/h1,3-5H .Physical And Chemical Properties Analysis

The compound has a density of 1.3±0.1 g/cm^3 . Its boiling point is 164.8±40.0 °C at 760 mmHg . The vapour pressure is 2.5±0.3 mmHg at 25°C . The enthalpy of vaporization is 38.5±3.0 kJ/mol . The flash point is 53.9±16.0 °C . The index of refraction is 1.450 . The molar refractivity is 38.9±0.4 cm^3 . The polarizability is 15.4±0.5 10^-24 cm^3 . The surface tension is 27.9±5.0 dyne/cm . The molar volume is 144.7±5.0 cm^3 .Wissenschaftliche Forschungsanwendungen

Synthesis and Material Applications

Synthesis of 4-Amino-2-(trifluoromethyl)benzonitrile 4-Amino-2-(trifluoromethyl)benzonitrile, an intermediate derived from compounds similar to 4-Ethynyl-1-fluoro-2-(trifluoromethyl)benzene, has been synthesized for applications in pharmaceutical compounds like bicalutamide. The synthesis method adopted is noted for its environmental friendliness and practicality (Zhang Tong-bin, 2012).

Organometallic Nanoscopic Cages A study revealed the creation of organometallic nanoscopic cages using a building block incorporating Pt-ethynyl functionality, similar to 4-Ethynyl-1-fluoro-2-(trifluoromethyl)benzene. These structures exhibit potential in sensing applications due to their electron-rich nature and luminescent properties, especially in detecting picric acid, a common explosive constituent (D. Samanta & P. Mukherjee, 2013).

Polymer Science and Material Properties

Development of Hyperbranched Poly(arylene ether)s The compound was used in synthesizing a trifluoromethyl-activated trifluoro monomer, leading to the creation of hyperbranched poly(arylene ether)s. These polymers exhibit high molecular weight, excellent thermal stability, and high glass transition temperatures, making them suitable for advanced material applications (Susanta Banerjee et al., 2009).

High-Performance Poly(arylene ether)s Novel poly(arylene ether)s containing multi-substituted pentaphenylene moieties were synthesized, offering high molecular weight, thermal stability, and solubility in various organic solvents. Their thermal properties and solubility make them ideal candidates for creating transparent and flexible films, useful in high-performance material applications (B. Liaw et al., 2007).

Fluorine-Containing Polyetherimides Fluorine-containing polyetherimides have been synthesized and characterized, displaying favorable characteristics such as good thermal stability, low moisture absorption, and high hygrothermal stability. These properties indicate their potential use in various high-performance materials (K. Xie et al., 2001).

Advanced Organoboron Polymers A study presented the creation of highly luminescent organoboron polymers with the ability to self-assemble into micro to nanoscale particles and structures. These polymers exhibit high energy transfer efficiency and potential applications in fields requiring advanced luminescent materials (A. Nagai et al., 2008).

Safety and Hazards

The compound is associated with several hazard statements including H226, H302, H312, H315, H319, H332, H335 . The precautionary statements include P210, P233, P240, P241, P242, P243, P261, P264, P270, P271, P280, P301+P312, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P370+P378, P403+P233, P403+P235, P405, P501 .

Eigenschaften

IUPAC Name |

4-ethynyl-1-fluoro-2-(trifluoromethyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4F4/c1-2-6-3-4-8(10)7(5-6)9(11,12)13/h1,3-5H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYAWPMWHWQYGMT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=C(C=C1)F)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4F4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,6-Dibromo-4,8-bis((2-butyloctyl)oxy)benzo[1,2-b:4,5-b']dithiophene](/img/structure/B567230.png)

![1-Allyl-7-(methylthio)-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione](/img/structure/B567245.png)

![7,7-Dimethyl-5,7-dihydroindeno[2,1-b]carbazole](/img/structure/B567248.png)

![2-Isobutoxy-4-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine](/img/structure/B567249.png)

![tert-Butyl 11-oxo-5,10-diazaspiro[5.5]undecane-5-carboxylate](/img/structure/B567251.png)